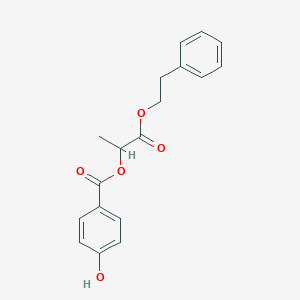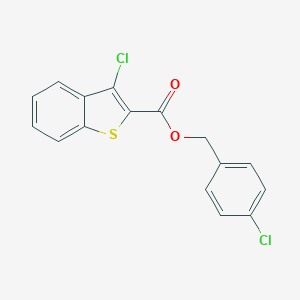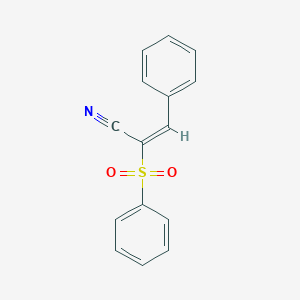
1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime” is a compound that likely contains a benzodioxole structure, which is an organic compound with the formula C6H4O2CH2 . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Scientific Research Applications
Chemical Synthesis and Molecular Structure
The 1,3-benzodioxolane system, closely related to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime, shows significant interest in chemical synthesis. For example, it was involved in the synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate, indicating its utility in creating complex organic molecules (Zhang, Wang, & Yu, 2007).
In a similar vein, 1,3-benzodioxole-5-carbaldehyde played a role in the synthesis of 2-[(1,3-Benzodioxol-5-yl)methylene]6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one, showcasing the potential of such compounds in creating new organic structures with unique properties (Liang, 2004).
Pharmacological Aspects 3. Despite excluding drug use and dosage information, it's worth noting that derivatives of 1,3-benzodioxole-5-carbaldehyde have been explored in pharmacological contexts. For instance, some 2-nitrothiazoles, which involve similar chemical structures, have been studied, suggesting potential pharmacological applications (Borthwick et al., 1973; Borthwick et al., 1974).
Molecular and Crystallography Studies 4. The study of molecular structure and crystallography also features compounds like 1,3-benzodioxole-5-carbaldehyde. An example is the synthesis and characterization of 14-(1,3-Benzodioxol-5-yl)-7,14-dihydrodibenzo[a,j]acridine, which highlights the diverse applications of these compounds in understanding molecular interactions and crystal structures (Jia, Peng, & Tu, 2010).
Organic Oxidation Processes 5. The relevance of 1,3-benzodioxole derivatives extends to the field of organic oxidation processes. Studies have demonstrated the oxidation of alcohols to aldehydes or ketones using compounds like 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, which are structurally related and provide insights into efficient oxidation methodologies (Iinuma, Moriyama, & Togo, 2014).
Molecular Synthesis and Interaction Studies 6. The diverse applications of 1,3-benzodioxole-5-carbaldehyde derivatives in molecular synthesis and interaction studies are exemplified by the synthesis of 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Such studies contribute to our understanding of molecular dynamics and interactions, paving the way for novel chemical syntheses (Asiri, Khan, & Tahir, 2011).
properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYLQDXUHQSEH-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)


![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)

![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)



